Benidipine
CAS No.: 105979-17-7
VCID: VC0010687
Molecular Formula: C28H31N3O6
Molecular Weight: 505.6 g/mol
* For research use only. Not for human or veterinary use.

Description | Benidipine is a synthetic dihydropyridine calcium channel blocker primarily used to treat hypertension and angina pectoris . Developed in Japan by Kyowa Hakko Kogyo and approved for medical use in 1991, it is available in some Asian countries like India and Japan . Benidipine functions as a triple L-, T-, and N-type calcium channel blocker, offering reno- and cardioprotective benefits . It achieves its therapeutic effect by inhibiting calcium influx into cells, leading to the dilation of coronary and peripheral vessels . Benidipine also exhibits antioxidative action and enhances nitric oxide production, further contributing to its cardioprotective effects . The drug is characterized by its high transferability into cell membranes, where it binds to the dihydropyridine (DHP) binding site of potential-dependent calcium channels . Benidipine is administered orally, typically in dosages of 2–8 mg once daily . Marketed under names such as Coniel, it has demonstrated reliable antihypertensive and renoprotective effects, especially when used with angiotensin II type 1 receptor blockers (ARBs) . Benidipine is considered a valuable option in combination therapy for hypertension . Chemically, benidipine is a dihydropyridine derivative with the formula . Other dihydropyridine calcium channel antagonists include amlodipine and nifedipine . Benidipine is distinct for being a once-daily medication indicated for angina pectoris, hypertension, and renoparenchymal hypertension . |
---|---|
CAS No. | 105979-17-7 |
Product Name | Benidipine |
Molecular Formula | C28H31N3O6 |
Molecular Weight | 505.6 g/mol |
IUPAC Name | 5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Standard InChI | InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26-/m1/s1 |
Standard InChIKey | QZVNQOLPLYWLHQ-ZEQKJWHPSA-N |
SMILES | CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Canonical SMILES | CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Synonyms | benidipine |
Reference | Terada K, Nakao K, Okabe K, Kitamura K, Kuriyama H: Action of the 1,4-dihydropyridine derivative, KW-3049, on the smooth muscle membrane of the rabbit mesenteric artery. Br J Pharmacol. 1987 Nov;92(3):615-25. [PMID:3427272] Yao K, Nagashima K, Miki H: Pharmacological, pharmacokinetic, and clinical properties of benidipine hydrochloride, a novel, long-acting calcium channel blocker. J Pharmacol Sci. 2006 Apr;100(4):243-61. Epub 2006 Mar 25. [PMID:16565579] Yoon YJ, Kim KB, Kim H, Seo KA, Kim HS, Cha IJ, Kim EY, Liu KH, Shin JG: Characterization of benidipine and its enantiomers' metabolism by human liver cytochrome P450 enzymes. Drug Metab Dispos. 2007 Sep;35(9):1518-24. doi: 10.1124/dmd.106.013607. Epub 2007 May 30. [PMID:17537876] IJBCP Springer |
PubChem Compound | 656668 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume